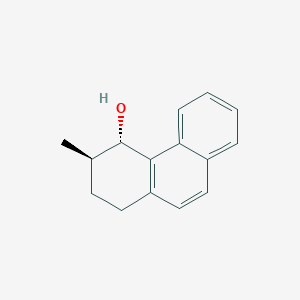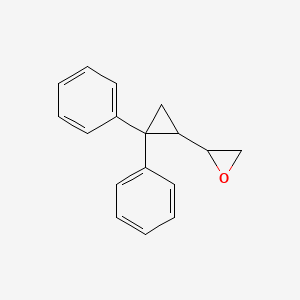
2-(2,2-Diphenylcyclopropyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylcyclopropyl)oxirane is an organic compound characterized by the presence of an oxirane ring attached to a 2,2-diphenylcyclopropyl group This compound is notable for its unique structural features, which include a strained three-membered oxirane ring and a cyclopropyl group substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-diphenylcyclopropyl)oxirane typically involves the formation of the cyclopropyl group followed by the introduction of the oxirane ring. One common method is the cyclopropanation of a suitable precursor, such as a diphenyl-substituted alkene, using reagents like diazomethane or a Simmons-Smith reagent. The resulting cyclopropane can then be subjected to epoxidation using peracids like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Diphenylcyclopropyl)oxirane undergoes various chemical reactions, primarily driven by the reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-substituted alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form diols or other oxidized products. Reduction reactions can also occur, although they are less common.
Substitution Reactions: The oxirane ring can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Peracids like m-CPBA.
Reducing Agents: Hydrogenation catalysts.
Major Products:
β-Substituted Alcohols: Formed from ring-opening reactions.
Diols: Formed from oxidation reactions.
Scientific Research Applications
2-(2,2-Diphenylcyclopropyl)oxirane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of polyfunctional and heterocyclic compounds.
Material Science: The compound’s unique structure can be exploited in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylcyclopropyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the formation of a β-substituted alcohol .
Comparison with Similar Compounds
- cis-2,3-Epoxybutane
- trans-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2,3,4-Diepoxybutane
- 3,3-Dimethylepoxybutane
Comparison: 2-(2,2-Diphenylcyclopropyl)oxirane is unique due to the presence of the diphenylcyclopropyl group, which imparts additional steric and electronic effects compared to simpler oxirane compounds. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes. For example, the diphenyl groups can provide steric hindrance, affecting the accessibility of the oxirane ring to nucleophiles.
Properties
CAS No. |
188774-77-8 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2,2-diphenylcyclopropyl)oxirane |
InChI |
InChI=1S/C17H16O/c1-3-7-13(8-4-1)17(11-15(17)16-12-18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
LJONMYSJFBDGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


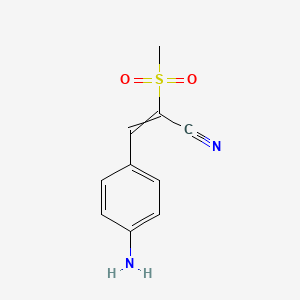
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
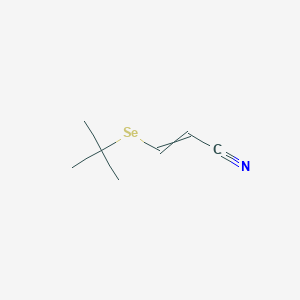

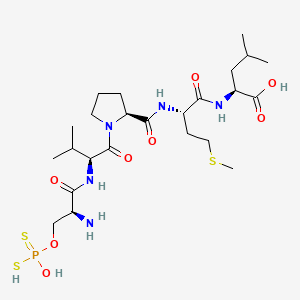
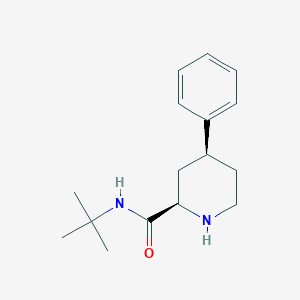
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
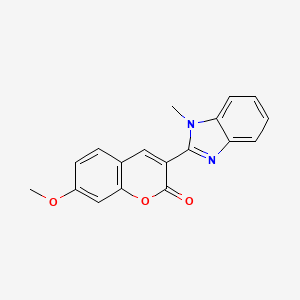
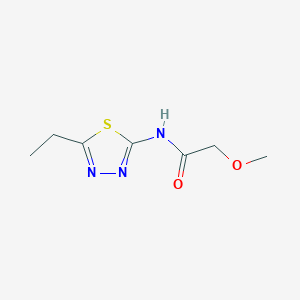

![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

